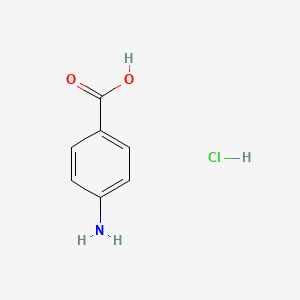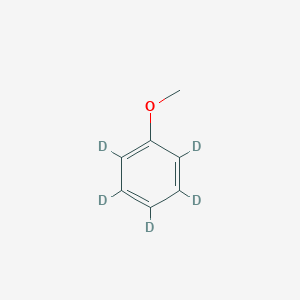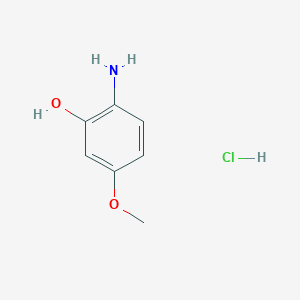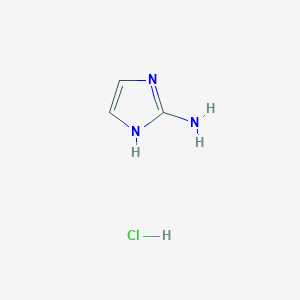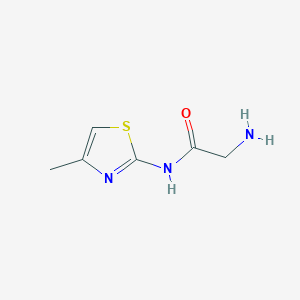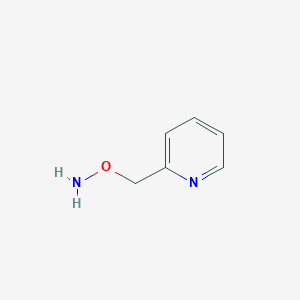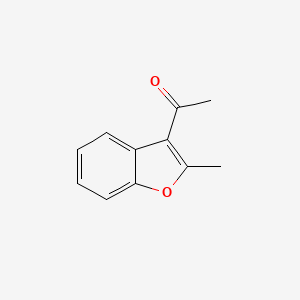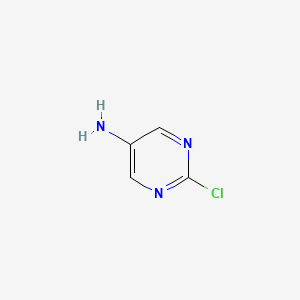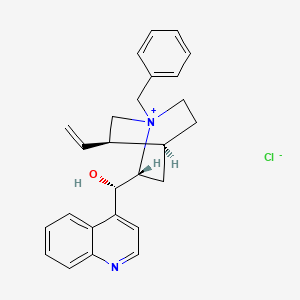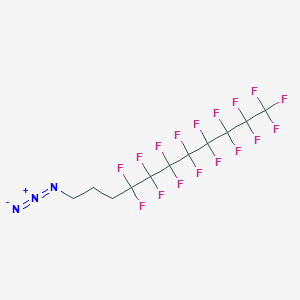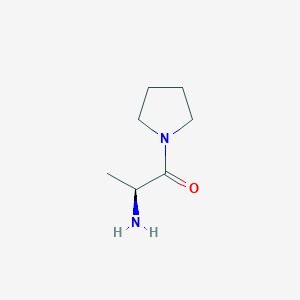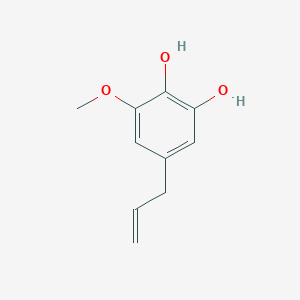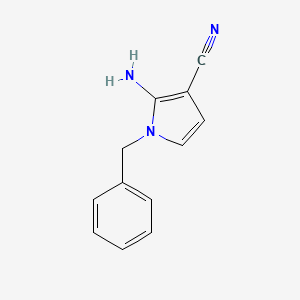
1-(5-Bromo-2-nitrophenyl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of microwave radiation in the presence of a catalyst to form complex structures , or the reaction with hydroxylamine hydrochloride to yield oxime derivatives . These methods suggest that the synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone could potentially be achieved through similar reactions, utilizing appropriate precursors and conditions tailored to the desired substitution pattern on the aromatic ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(5-Bromo-2-nitrophenyl)ethanone has been determined using techniques like X-ray diffraction . These studies reveal that the presence of substituents on the aromatic ring can influence the overall geometry and electronic distribution within the molecule. For instance, the planar structure of a newly formed pyrrole ring is observed in one of the related compounds .
Chemical Reactions Analysis
The chemical reactivity of bromo- and nitro-substituted compounds is often characterized by their ability to participate in further substitution reactions due to the presence of electron-withdrawing groups, which can activate the aromatic ring towards nucleophilic attack. The papers do not provide specific reactions for 1-(5-Bromo-2-nitrophenyl)ethanone, but they do discuss the synthesis of related compounds, which could involve electrophilic aromatic substitution or nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(5-Bromo-2-nitrophenyl)ethanone, such as solubility, can be influenced by the presence of substituents. For example, the solubility properties of 1-Bromo-2-(p-nitrophenoxy)ethane were studied to achieve separation from a byproduct, indicating that such properties are crucial for purification processes . Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, are analyzed to understand the stability and reactivity of the molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis of Chalcone Analogues
1-(5-Bromo-2-nitrophenyl)ethanone has been utilized in the synthesis of α,β-unsaturated ketones, serving as a precursor for various chalcone analogues. This synthesis involves an electron-transfer chain reaction, demonstrating its utility in organic chemistry for creating diverse molecular structures (Curti, Gellis, & Vanelle, 2007).
Analysis of Hydrogen Bonding Motifs
Studies on compounds similar to 1-(5-Bromo-2-nitrophenyl)ethanone, like 1-(2-hydroxy-5-nitrophenyl)ethanone, have contributed significantly to understanding hydrogen bonding motifs. X-ray and neutron diffraction data analysis of these compounds has revealed intricate details about their intra- and intermolecular bonding features (Hibbs, Overgaard, & Piltz, 2003).
Application in Organic Synthesis
The compound has been used in the organic synthesis of various derivatives, such as aminobenzo[b]thiophenes, highlighting its versatility in the creation of complex organic molecules (Androsov et al., 2010).
Phase Equilibrium Research
Research on phase equilibrium and ternary phase diagrams involving similar compounds, like 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, contributes to a deeper understanding of physical chemistry and material science (Li et al., 2019).
Synthesis of Novel Inhibitors
Compounds structurally related to 1-(5-Bromo-2-nitrophenyl)ethanone have been used in the synthesis of novel inhibitors, such as IMPDH inhibitors. This showcases the compound's potential in pharmaceutical research and drug development (Zhao et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5-bromo-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDAUYYWZNNSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481224 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-nitrophenyl)ethanone | |
CAS RN |
41877-24-1 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41877-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


